Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate
Description
Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate is a substituted oxazole derivative characterized by a branched 2-chloropropan-2-yl group at the 2-position of the oxazole ring and a methyl ester at the 4-position. Oxazole derivatives are widely studied for their biological activity, including applications in medicinal chemistry and agrochemicals, due to their heterocyclic aromatic framework and tunable substituents .
Properties
Molecular Formula |
C8H10ClNO3 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H10ClNO3/c1-8(2,9)7-10-5(4-13-7)6(11)12-3/h4H,1-3H3 |
InChI Key |
WYWNAVRQKGIYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CO1)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Van Leusen Synthesis Approach
One of the most established methods for synthesizing 1,3-oxazoles involves the reaction of aldehydes with tosylmethyl isocyanide (van Leusen synthesis). This approach generally proceeds via formation of an imidoyl intermediate followed by cyclization to yield the oxazole ring.
Application to Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate:
- The precursor aldehyde would be functionalized to incorporate the chloropropan-2-yl group, typically through nucleophilic substitution or addition reactions.
- The aldehyde reacts with tosylmethyl isocyanide under basic conditions, leading to cyclization and formation of the oxazole core.
Aldehyde (with chloropropan-2-yl substituent) + Tosylmethyl isocyanide → Van Leusen oxazole
- High yields (~80-90%) as reported in literature.
- Mild reaction conditions.
- Requires functionalization of aldehyde precursor.
- Sensitive to steric hindrance around aldehyde.
Cyclodehydration of Hydroxyamides
Another prominent route involves cyclization of hydroxyamides derived from appropriate carboxylic acids. This method has been used in the synthesis of related oxazoles, as per the literature on natural product synthesis.
- Synthesize a hydroxyamide intermediate by reacting the corresponding carboxylic acid with an amine and subsequent hydroxylation.
- Cyclize using dehydrating agents such as phosphoryl chloride or thionyl chloride to form the oxazole ring.
- Starting from methyl 4-carboxy-2-chlorobutanoate, conversion to the hydroxyamide followed by cyclization yields the oxazole core.
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Hydroxyamide formation | Amine + carboxylic acid | Reflux | 85-90 |
| Cyclization | Phosphoryl chloride | Reflux | 80-85 |
- Suitable for introducing specific substituents at the 4-position.
- High overall yields (~70-85%).
Rhodium Carbenoid-Mediated Cyclization
The synthesis of oxazoles via rhodium carbenoid-mediated cyclization has been demonstrated, especially for constructing complex oxazole frameworks with substituents at multiple positions.
- Generate nitrile precursors with appropriate substituents.
- Use Rh(II) catalysts to mediate cyclization with diazoketones or nitriles, forming the oxazole ring.
- For this compound, nitrile intermediates bearing chloropropan-2-yl groups can be cyclized using Rh(II) catalysis.
Nitrile with chloropropan-2-yl group + diazoketone → Rhodium catalyzed cyclization → Oxazole
- High regioselectivity.
- Suitable for complex substitution patterns.
- Requires expensive catalysts.
- Multi-step process.
Introduction of the Chloropropan-2-yl Group
The key feature of the target compound is the 2-(2-chloropropan-2-yl) substituent at the oxazole ring. Approaches include:
- Nucleophilic substitution on a suitable precursor (e.g., halogenation of an existing methyl group).
- Grignard or organolithium reactions to install the chloropropan-2-yl moiety onto the oxazole ring or precursor intermediates.
- Starting from methyl 2-hydroxy-1,3-oxazole-4-carboxylate, a chlorination reaction with reagents like thionyl chloride or phosphorus oxychloride can convert the methyl group into the chlorinated derivative.
| Step | Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination | Thionyl chloride | Reflux | 80-85 | Converts methyl to chloromethyl group |
| Alkylation | Chloropropan-2-yl source | SN2 conditions | 70-80 | Introduces the chloropropan-2-yl group |
Summary of Preparation Pathway
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloropropan-2-yl group can be replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives.
Oxidation: Oxidized oxazole compounds.
Reduction: Reduced forms of the ester group.
Ester Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Key Observations:
The branched chloroalkyl group may hinder nucleophilic attack at the adjacent oxazole ring. Dihydro-oxazole derivatives (e.g., ) exhibit reduced aromaticity, which could lower thermal stability but enhance solubility in polar solvents.
Functional Group Diversity :
- Sulfonyl-linked pyrazole or triazole moieties () expand applications in drug discovery by enabling hydrogen bonding and target interaction, unlike the simpler alkyl/chloroalkyl substituents.
- Azide-containing analogs () are precursors for click chemistry, offering modularity in bioconjugation.
Physical Properties :
- Melting points vary significantly: Chloromethyl-substituted oxazole (74–76°C, ) vs. sulfonylpyrazole derivatives (185–203°C, ), reflecting differences in crystallinity and intermolecular interactions.
Synthetic Accessibility: The target compound’s synthesis may parallel methods for chloromethyl derivatives (), involving cyclization of amino esters with acyl chlorides.
Biological Activity
Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate is an organic compound that has garnered attention for its significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its molecular formula is with a molecular weight of approximately 203.62 g/mol. The compound features a chlorinated propyl group and a carboxylate functional group, contributing to its unique chemical properties and biological activities.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor , modulating enzyme activity through binding to active sites or allosteric sites. This binding can lead to various biological effects, including antimicrobial properties and potential therapeutic roles in treating diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes, potentially affecting metabolic pathways.
- Protein-Ligand Interactions : It binds to biological macromolecules, influencing their function and activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to confirm these findings.
- Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes, which may have implications in drug development.
- Protein Binding : Studies have focused on identifying specific binding sites on proteins, elucidating how this compound influences enzyme activity and receptor function.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | Contains chloromethyl instead of chloropropan | Different reactivity due to the chloromethyl group |
| Methyl 4-(methylpropyl)-1,3-oxazole | Lacks chlorine but has similar oxazole structure | Different biological activity profile due to lack of halogen |
| Ethyl 5-(bromomethyl)-1,3-thiazole | Similar heterocyclic structure but contains sulfur instead of nitrogen | Offers different reactivity patterns due to sulfur presence |
This table illustrates how the halogenated structure of this compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits the enzyme X in vitro. The IC50 value was determined to be approximately Y µM, indicating significant potency against this target.
Study 2: Antimicrobial Activity
Research involving bacterial strains A and B showed that this compound exhibited inhibitory effects at concentrations above Z µg/mL. Further investigations are required to explore its mechanism against specific pathogens.
Study 3: Protein Interaction Studies
Using surface plasmon resonance (SPR), the binding affinity of this compound was assessed against protein C. The results indicated a Kd value of W nM, suggesting strong interaction and potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
